molecular formula C7H10ClNO B1350396 4-(Chloromethyl)-2-isopropyloxazole CAS No. 39624-97-0

4-(Chloromethyl)-2-isopropyloxazole

Cat. No. B1350396
CAS RN: 39624-97-0
M. Wt: 159.61 g/mol
InChI Key: OPCOPSQQXAHCMD-UHFFFAOYSA-N
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Patent
US05616720

Procedure details

To 40% aqueous methylamine (100 mL) was added dropwise a suspension of 4-chloromethyl-2-isopropyloxazole (4.20 g, 0.0263 mol) in p-dioxane/H2O (1:1 (v/v), 20 mL) over a 25 min period. After stirring for 45 min at ambient temperature, the volume was reduced to ca. 50 mL by rotary evaporation in vacuo, and NaCl was added. The aqueous was extracted with CHCl3 (4×100 mL), and the combined extract was dried over Na2SO4 and concentrated in vacuo. The resulting brown liquid was chromatographed on a 200 g SiO2 flash column with 2% iPrNH2 /CH2Cl2 followed by a gradient of iPrNH2 /MeOH/CH2Cl2 (0.5:2:97.5, 0.5:4:95.5). Concentration in vacuo of the product-containing fractions afforded the desired compound as a golden oil (2.89 g, 0.0187 mol, 71%): 1H NMR (CDCl3) δ1.33 (d, J=6.9 Hz, 6H), 2.46 (s, 3H), 2.99-3.14 (m, 1H), 3.64 (s, 2H), 7.42 (s, 1H). Mass spectrum: (M+H)+ =155, (M+NH4)+ =172.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl[CH2:4][C:5]1[N:6]=[C:7]([CH:10]([CH3:12])[CH3:11])[O:8][CH:9]=1>O1CCOCC1.O>[CH:10]([C:7]1[O:8][CH:9]=[C:5]([CH2:4][NH:2][CH3:1])[N:6]=1)([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
ClCC=1N=C(OC1)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 45 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volume was reduced to ca. 50 mL by rotary evaporation in vacuo, and NaCl
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with CHCl3 (4×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown liquid was chromatographed on a 200 g SiO2 flash column with 2% iPrNH2 /CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo of the product-containing fractions

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)C=1OC=C(N1)CNC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0187 mol
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.